molecular formula C11H12N2OS B2745412 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 326024-81-1

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2745412
CAS No.: 326024-81-1
M. Wt: 220.29
InChI Key: NMOXBGROJUWVKC-VAWYXSNFSA-N
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Description

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a chemical compound based on the privileged benzothiazole scaffold, a heterocyclic structure known for its diverse biological activities and significant research value in medicinal chemistry . The benzothiazole core is electron-rich and planar, enabling key interactions with biological targets such as enzymes and receptors through π-π stacking and hydrogen bonding . This makes benzothiazole derivatives promising candidates for developing novel therapeutic agents. While the specific profile of this compound is under investigation, structurally similar N-acetamide-functionalized benzothiazoles have demonstrated potent and selective urease enzyme inhibition . Urease is a key virulence factor in pathogens like Helicobacter pylori , and its inhibition is a valuable strategy in anti-ulcer drug discovery . Furthermore, benzothiazole hybrids are actively explored in oncology research, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers such as breast carcinoma . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecular hybrids or as a reference standard in bio-screening assays to explore these and other mechanisms. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-4-5-9-10(6-7)15-11(13(9)3)12-8(2)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOXBGROJUWVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the condensation of 3,6-dimethylbenzo[d]thiazol-2(3H)-one with acetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Amino or thiol-substituted thiazole derivatives

Scientific Research Applications

Biological Activities

Research indicates that (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial and fungal strains. Its structural similarity to known antibiotics positions it as a candidate for further exploration in combating infections.
  • Anticancer Potential : The compound has shown potential anticancer activity in vitro against different cancer cell lines. Studies have demonstrated that it can inhibit cancer cell proliferation, making it a subject of interest for cancer therapy research .
  • Antitubercular Activity : Similar derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, indicating that this compound may also hold potential in treating tuberculosis.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : This involves the reaction between 3,6-dimethylbenzo[d]thiazol-2(3H)-one and an appropriate amine or acetic acid derivative.
  • Multicomponent Reactions : Utilizing multicomponent reactions can streamline the synthesis process by allowing multiple bonds to form simultaneously, improving yields and reducing reaction steps .
  • Functional Group Modifications : Post-synthetic modifications can introduce or alter functional groups to enhance biological activity or improve solubility.

Case Study 1: Antimicrobial Evaluation

A study conducted on structurally similar thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggested that modifications to the thiazole ring could enhance efficacy against resistant strains .

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines such as MCF7 (breast cancer) revealed that derivatives of thiazole compounds exhibited IC50 values indicating potent anticancer effects. These findings support the hypothesis that this compound could be developed into a therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism of action of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

The structural and functional uniqueness of “(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide” can be contextualized by comparing it to related benzothiazole and thiazole derivatives reported in the literature. Key differences in substituents, physicochemical properties, and biological activities are highlighted below:

Structural and Physicochemical Comparisons
Compound Name Substituents Melting Point (°C) Key Spectral Data (¹H-NMR) Reference
This compound 3,6-dimethyl, (E)-ylidene, acetamide Not reported Not reported -
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-nitro, thiadiazole-thioacetamide Not specified IR: 1680 cm⁻¹ (C=O); ¹H-NMR: δ 8.2 (s, NH)
N-(6-(3-Cyano-5-(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide (3f) 6-aryl (CF₃, CN), acetamide 212–213 δ 7.92 (d, J = 1.2 Hz, 1H), 2.27 (s, CH₃)
N-[1-(((4-(2-Hydroxy-5-methoxyphenyl)-3-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4h) 4-aryl, cyclopentyl, methoxy Not specified δ 3.85 (OCH₃), 6.53–6.59 (Ar–H)

Key Observations :

  • Substituent Effects: The 3,6-dimethyl groups in the target compound likely enhance lipophilicity compared to nitro (6d) or cyano/trifluoromethyl (3f) substituents, which may improve membrane permeability .
  • Spectral Data : The absence of electron-withdrawing groups (e.g., nitro in 6d) in the target compound may result in upfield shifts in ¹H-NMR for aromatic protons compared to 3f (δ 7.92) .

Key Observations :

  • Anticancer Potential: Compound 6d (IC₅₀: 0.89–1.24 µM) and 4.8 (IC₅₀: 2.5 µM) show strong activity, suggesting that the target compound’s dimethyl groups may modulate potency via steric or electronic effects.
  • Enzyme Inhibition: Thiazole-acetamides like 4b exhibit nanomolar MAO inhibition , implying that the target compound’s planar structure could similarly target oxidoreductases.

Biological Activity

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a thiazole ring linked to an acetamide group. Its molecular formula is C17H16N2OC_{17}H_{16}N_{2}O with a molecular weight of approximately 360.5 g/mol. The presence of the dimethylbenzo[d]thiazole moiety enhances its chemical reactivity and biological potential.

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O
Molecular Weight360.5 g/mol
Chemical ClassThiazole Derivative

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that thiazole derivatives can inhibit various bacterial strains and fungi. In particular, compounds similar to this have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have evaluated its effects on several cancer cell lines, including MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma). These studies typically employ MTT assays to assess cell viability and apoptosis induction through caspase activation .

For instance, a related study on thiazole derivatives reported significant caspase-3 activation in MCF7 cells, suggesting that these compounds may induce apoptosis in cancer cells . The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The thiazole ring facilitates π-π stacking interactions and hydrogen bonding with target proteins, which can lead to inhibition of enzymatic activities or alteration of cellular signaling pathways .

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating various thiazole derivatives found that compounds similar to this compound showed promising activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties .
  • Anticancer Evaluation : In a comparative study involving multiple thiazole derivatives, it was found that certain modifications to the benzothiazole structure enhanced anticancer activity significantly. The study highlighted the importance of structural variations in optimizing therapeutic efficacy against specific cancer types .

Q & A

Q. Basic

  • ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl groups on thiazole) and δ 8.1–8.3 ppm (aromatic protons) confirm regiochemistry .
  • ¹³C NMR : Signals at ~160 ppm (C=O) and ~110–150 ppm (aromatic carbons) validate the backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ confirms molecular formula (C₁₁H₁₂N₂OS requires 220.0678 g/mol) .

How does the compound’s stability under varying pH or temperature conditions impact experimental reproducibility?

Q. Advanced

  • pH-dependent degradation : The thiazole ring’s stability is pH-sensitive. At pH > 8, hydrolysis of the imine bond (C=N) may occur, forming degradation products detectable via HPLC .
  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (~200°C), guiding storage at 4°C in inert atmospheres .
  • Light sensitivity : UV-Vis spectroscopy tracks photo-oxidation products; amber vials are recommended for long-term storage .

What role do substituents on the benzo[d]thiazole ring play in modulating biological activity?

Q. Advanced

  • Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance COX-2 inhibition by increasing electrophilicity at the thiazole ring, as shown in SAR studies (IC₅₀ reduced from 12 μM to 4 μM with 6-Cl substitution) .
  • Hydrophobic substituents (e.g., methyl groups) : Improve membrane permeability, confirmed by logP values (e.g., 3,6-dimethyl analog: logP = 2.1 vs. unsubstituted: logP = 1.3) .
  • Steric effects : Bulky groups at position 3 reduce binding to sterically constrained active sites (e.g., 3-ethyl derivatives show 50% lower affinity than 3-methyl) .

How are cytotoxic effects of this compound evaluated in cancer cell lines, and what controls are critical?

Q. Advanced

  • MTT assay : Use A549 (lung cancer) and MCF-7 (breast cancer) cells with 48-hour exposure. Normalize viability to untreated cells and include cisplatin as a positive control .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining confirms mechanism (e.g., 20% apoptosis induction at 10 μM) .
  • Off-target effects : Test on non-cancerous cells (e.g., HEK293) to assess selectivity (therapeutic index >5 is desirable) .

What analytical methods quantify trace impurities in synthesized batches?

Q. Advanced

  • HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to detect impurities <0.1% (e.g., unreacted phenacyl bromide at RT 3.2 min) .
  • LC-MS/MS : Identifies degradation products (e.g., oxidized thiazole derivatives with m/z 236.1) .
  • NMR spiking : Co-inject suspected impurities (e.g., starting materials) to confirm retention times .

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